2-Bromo-3-fluoro-6-nitroaniline
Overview
Description
2-Bromo-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-6-nitroaniline typically involves multiple steps:
Nitration: The introduction of the nitro group (-NO2) to the benzene ring is usually achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The bromine atom is introduced via bromination, which can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The fluorine atom is introduced through fluorination, often using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2).
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The amino group (if formed) can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Reduction: H2/Pd-C, SnCl2/HCl
Substitution: NaOCH3, KOtBu
Oxidation: KMnO4, CrO3
Major Products
Reduction: 2-Bromo-3-fluoro-6-aminoaniline
Substitution: Various substituted anilines depending on the nucleophile used
Oxidation: 2-Bromo-3-fluoro-6-nitrosoaniline or this compound
Scientific Research Applications
2-Bromo-3-fluoro-6-nitroaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functional materials, including dyes and pigments, due to its electron-withdrawing groups which can influence the electronic properties of the materials.
Medicinal Chemistry: It is explored for its potential biological activities, including antimicrobial and anticancer properties, by modifying its structure to enhance its efficacy and selectivity.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein labeling, leveraging its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-6-nitroaniline depends on its application:
Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Protein Labeling: The reactive groups on the compound can form covalent bonds with specific amino acid residues in proteins, allowing for the study of protein function and interactions.
Comparison with Similar Compounds
2-Bromo-3-fluoro-6-nitroaniline can be compared with other similar compounds, such as:
2-Bromo-4-fluoro-6-nitroaniline: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2-Chloro-3-fluoro-6-nitroaniline:
2-Bromo-3-chloro-6-nitroaniline: Substitution of fluorine with chlorine, altering its chemical properties and applications.
Properties
IUPAC Name |
2-bromo-3-fluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLWVONLAQTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598750 | |
Record name | 2-Bromo-3-fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218764-80-7 | |
Record name | 2-Bromo-3-fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-fluoro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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